3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide
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Description
3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide is a useful research compound. Its molecular formula is C18H17ClFNO2 and its molecular weight is 333.79. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetic studies on similar compounds highlight the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) profiles for therapeutic application. For instance, studies on selective androgen receptor modulators like S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide] have explored its pharmacokinetics, metabolism, and potential for treating conditions like benign hyperplasia (Wu et al., 2006).
Synthesis and Characterization
The synthesis and structural characterization of compounds with a similar backbone structure are crucial for developing new therapeutic agents. Research into various synthesis methods and the characterization of related compounds, such as the preparation and analysis of benzodiazepines derivatives for TRPV1 antagonistic activity (Liu et al., 2018), provides a foundational approach for studying “3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide”.
Anticonvulsant Activity
Exploration of anticonvulsant activity in structurally related compounds demonstrates the potential therapeutic applications of novel chemical entities. For example, the development of new 2-[(arylalky)amino]alkanamide derivatives showed significant anticonvulsant effects, revealing the potential of similar compounds in epilepsy treatment (Pevarello et al., 1998).
Bioorganic and Medicinal Chemistry
Investigations into the bioorganic aspects and medicinal applications of related compounds, including their interaction with biological systems and potential antimicrobial, anti-inflammatory, or antipathogenic activities, are vital. Research on novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, highlighting the therapeutic potential of structurally related compounds (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-15-9-12(5-7-16(15)20)6-8-18(22)21-10-13-11-23-17-4-2-1-3-14(13)17/h1-5,7,9,13H,6,8,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTYCDZALAAZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.